molecular formula C23H23BrN2O3S B7710484 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide

Numéro de catalogue B7710484
Poids moléculaire: 487.4 g/mol
Clé InChI: HLWKQWITKFQHEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mécanisme D'action

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 acts as a sGC activator, binding to the enzyme and increasing its sensitivity to the endogenous ligand nitric oxide (NO). This results in the production of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells in blood vessels. 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-platelet effects. In addition, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been shown to improve cardiac function and reduce pulmonary artery pressure in animal models of heart failure and pulmonary hypertension.

Avantages Et Limitations Des Expériences En Laboratoire

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has several advantages for use in lab experiments, including its high potency and selectivity for sGC activation, as well as its ability to cross the blood-brain barrier. However, limitations include its relatively short half-life and the need for specialized equipment to measure cGMP levels.

Orientations Futures

Future research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 could focus on its potential therapeutic applications in other disease states, such as stroke and neurodegenerative diseases. In addition, further studies could investigate the optimal dosing and delivery methods for 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272, as well as potential drug interactions with other medications. Finally, research could also focus on the development of new sGC activators with improved pharmacokinetic properties and selectivity.
In conclusion, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 is a promising compound with significant potential for therapeutic applications in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research could focus on its potential applications in other disease states and the development of new sGC activators.

Méthodes De Synthèse

The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium sulfonate to produce 4-bromobenzenesulfonic acid. This is then reacted with N-cyclohexylacetamide in the presence of triethylamine to produce the final product, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272. This synthesis method has been optimized to yield high purity and high yield of the compound.

Applications De Recherche Scientifique

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. Studies have shown that 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 acts as a potent vasodilator, relaxing the smooth muscle cells in blood vessels and increasing blood flow. This effect has been attributed to the activation of the enzyme soluble guanylate cyclase (sGC) by 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272, leading to the production of cyclic guanosine monophosphate (cGMP).

Propriétés

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-8-13-21(14-18(17)2)25-23(27)16-26(15-19-9-11-20(24)12-10-19)30(28,29)22-6-4-3-5-7-22/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKQWITKFQHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.